4-Trimethylsilyl-3-butyn-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 4-Trimethylsilyl-3-butyn-2-ol has been explored through various methods, including lipase-mediated resolution and asymmetric reduction processes. Marshall et al. (2001) developed an improved procedure for its resolution, leveraging the mesylate derivatives for enantio-, regio-, and diastereoselective additions to aldehydes (Marshall, Chobanian, & Yanik, 2001). Moreover, Zhang et al. (2008) and Xiao et al. (2009) have demonstrated efficient synthesis routes via asymmetric reduction, achieving high yields and product enantiomeric excess, highlighting the critical role of reaction conditions such as buffer pH and temperature in the synthesis process (Zhang, Lou, Zong, & Wu, 2008); (Xiao, Zong, & Lou, 2009).
Molecular Structure Analysis
The molecular structure of 4-TMS-3-butyn-2-ol has been characterized by various analytical techniques. The compound typically presents as a colorless to light yellow liquid, with high solubility in standard organic solvents and partial solubility in water. Its structure is defined by the presence of the trimethylsilyl group, contributing to its reactivity and solubility characteristics (Chobanian & Yanik, 2010).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including lipase-mediated resolutions, reductions, and cycloadditions. Its chemical properties make it a versatile reagent for synthesizing homopropargylic alcohol adducts and enantiopure alcohols. The compound's reactivity with aldehydes, its role in asymmetric synthesis, and its ability to undergo cycloaddition reactions underscore its utility in organic synthesis (Marshall et al., 2001); (Zubaș et al., 2023).
Physical Properties Analysis
The physical properties of 4-TMS-3-butyn-2-ol, including its boiling point, solubility, and form, are crucial for its handling and application in laboratory and industrial settings. It is highly soluble in organic solvents and partially soluble in water, with a boiling point of 83–85 °C at 13 mmHg, making it suitable for various chemical processes (Chobanian & Yanik, 2010).
Chemical Properties Analysis
The chemical properties of 4-TMS-3-butyn-2-ol, such as its reactivity in stereoselective syntheses and its ability to serve as a precursor for various chemical transformations, are fundamental to its applications in organic chemistry. The compound's versatility is demonstrated through its use in producing highly stereoselective chiral reagents and its role in efficient synthesis routes for enantiopure compounds (Marshall et al., 2001); (Zhang et al., 2008).
Scientific Research Applications
Synthesis and Chemical Properties
4-Trimethylsilyl-3-butyn-2-ol (TMS-3-butyn-2-ol) has various applications in synthetic organic chemistry. An economical synthesis method was developed using Bronsted and Lewis acid-promoted intramolecular cyclizations, which is significant for preparing polyepoxide-alkene cyclizations and exocyclic allenes (Wein, Tong, & McDonald, 2012). This compound is crucial in synthesizing biologically and structurally interesting compounds, including pharmaceuticals. A study utilized a light-controlled asymmetric hydrogenation by photosynthetic bacteria to produce enantiopure TMS-3-butyn-2-ol, optimizing factors like substrate concentration and temperature (Rui-hu, Xu, Shao, & Wang, 2013).
Application in Cycloaddition Reactions
TMS-3-butyn-2-ol has been identified as an effective dipolarophile in cycloaddition reactions. For example, its use in [3+2] cycloaddition reaction with cycloimmonium salts resulted in the synthesis of functionalized indolizines, potentially with cytostatic activity (Zubas, Ghinet, Shova, & Bîcu, 2023).
Spectroscopic Analysis and NLO Properties
A study on 4-(4-n-hexyloxyphenyl)-2-methyl-3-butyn-2-ol (4HP2M3B), a compound incorporating TMS-3-butyn-2-ol, focused on its synthesis and spectroscopic analysis. This research is relevant for its potential application in nonlinear optical (NLO) properties and quantum mechanical calculations (Praveenkumar, Subala, Anand, & Raman, 2021).
Biocatalysis and Ionic Liquids
TMS-3-butyn-2-ol's role in biocatalysis was explored through the anti-Prelog asymmetric reduction of ketones using Acetobacter sp. CCTCC M209061 in the presence of ionic liquids. This study provided insights into improving reaction efficiency and selectivity in biocatalytic processes (Xiao, Du, Lou, Wu, & Zong, 2012).
Polymer Analysis
In polymer science, TMS-3-butyn-2-ol is used for polymer analysis. A study utilized degenerative chain transfer agents marked with TMS groups for universal polymer analysis by conventional 1H NMR spectroscopy. This method is significant for determining the molar masses of polymers and the content of end groups (Päch, Zehm, Lange, Dambowsky, Weiss, & Laschewsky, 2010).
Pharmaceutical Synthesis
TMS-3-butyn-2-ol is used in pharmaceutical synthesis, as demonstrated by its role in the total synthesis of Entecavir, a medication used for the treatment of hepatitis B virus (Velasco, Ariza, Badía, Bartra, Berenguer, Farrás, Gallardo, García, & Gasanz, 2013).
Mechanism of Action
Target of Action
The primary target of 4-Trimethylsilyl-3-butyn-2-ol (TMSBL) is the enzyme system present in certain strains of bacteria, such as Acetobacter sp. CCTCC M209061 . This strain has been shown to catalyze the asymmetric reduction of 4-trimethylsilyl-3-butyn-2-one to ®-4-trimethylsilyl-3-butyn-2-ol .
Mode of Action
TMSBL interacts with its target through a process known as asymmetric reduction. This process involves the conversion of a ketone (4-trimethylsilyl-3-butyn-2-one) to an alcohol (TMSBL) in the presence of a biocatalyst . The biocatalytic reduction is facilitated by the enzyme system present in the Acetobacter sp. CCTCC M209061 strain .
Biochemical Pathways
The biochemical pathway involved in the action of TMSBL is the asymmetric reduction of ketones. This pathway is crucial in the synthesis of various chemicals, including allenyl-bdan, allenes, naphthopyrans, unsaturated enones, ynones, cyclic carbonates, vinyl bicyclic ketals, and ketones . The enantiopure ®-3-butyn-2-ol or its derivative, which is a product of this pathway, is a key chiral synthon for the synthesis of many biologically and structurally interesting compounds .
Pharmacokinetics
For instance, the optimal volume ratio of buffer to C4MIm·PF6, buffer pH, substrate concentration, and incubation temperature were found to be 4:1, 5.0, 60 mmol/L, and 30 °C, respectively .
Result of Action
The result of TMSBL’s action is the production of enantiopure ®-4-(trimethylsilyl)-3-butyn-2-ol. Under optimal conditions, the initial reaction rate, maximum substrate conversion, and product e.e. were 9.4 µmol/h, 93%, and >99% . This high level of enantiomeric excess indicates the effectiveness of the biocatalytic reduction process .
Action Environment
The action, efficacy, and stability of TMSBL are influenced by various environmental factors. For instance, the use of an aqueous/ionic liquid biphasic system, specifically C4MIm·PF6, has been shown to exhibit the best biocompatibility with the cells, leading to the fastest initial reaction rate and the highest substrate conversion . Moreover, the cells retained over 80% of their original activity in the C4MIm·PF6 based biphasic system after being repeated for 8 batches (50 h per batch), indicating the system’s potential for enhancing the stability and reusability of the biocatalyst .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and handled with protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-trimethylsilylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-7(8)5-6-9(2,3)4/h7-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJSDJHRTMFJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C[Si](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990235 | |
Record name | 4-(Trimethylsilyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6999-19-5 | |
Record name | 4-(Trimethylsilyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trimethylsilyl)-3-butyn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.